molecular formula C19H16N2O4S2 B2949756 3-(Naphthalene-2-sulfonyl)-2-(3-nitrophenyl)-1,3-thiazolidine CAS No. 312633-89-9

3-(Naphthalene-2-sulfonyl)-2-(3-nitrophenyl)-1,3-thiazolidine

Cat. No.: B2949756
CAS No.: 312633-89-9
M. Wt: 400.47
InChI Key: JIQNAVWNHXVANF-UHFFFAOYSA-N
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Description

3-(Naphthalene-2-sulfonyl)-2-(3-nitrophenyl)-1,3-thiazolidine is a thiazolidine derivative characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. The molecule features two distinct substituents: a naphthalene-2-sulfonyl group at position 3 and a 3-nitrophenyl group at position 2. Thiazolidines are widely studied for their pharmacological relevance, including antimicrobial, antitussive, and antidiabetic properties .

Properties

IUPAC Name

3-naphthalen-2-ylsulfonyl-2-(3-nitrophenyl)-1,3-thiazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4S2/c22-21(23)17-7-3-6-16(12-17)19-20(10-11-26-19)27(24,25)18-9-8-14-4-1-2-5-15(14)13-18/h1-9,12-13,19H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIQNAVWNHXVANF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1S(=O)(=O)C2=CC3=CC=CC=C3C=C2)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(Naphthalene-2-sulfonyl)-2-(3-nitrophenyl)-1,3-thiazolidine is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological effects, including antimicrobial, anticancer properties, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound features a thiazolidine core substituted with naphthalene and nitrophenyl groups, which are critical for its biological activity. The molecular formula is C16H14N2O4SC_{16}H_{14}N_2O_4S, and its structure can be represented as follows:

Structure C16H14N2O4S\text{Structure }\text{C}_{16}\text{H}_{14}\text{N}_2\text{O}_4\text{S}

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties.

  • Antibacterial Activity : The compound has shown effectiveness against various Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values have been reported as follows:
Bacterial Strain MIC (μg/mL) Notes
Staphylococcus aureus15.625 - 62.5Bactericidal action observed
Escherichia coli31.25 - 125Moderate activity
Pseudomonas aeruginosa31.25Notable inhibition

In a study, the compound demonstrated potent activity against Pseudomonas aeruginosa with an inhibition zone of 22 mm compared to standard antibiotics .

Antifungal Activity

The compound also displays antifungal properties, although specific MIC values require further investigation. Preliminary results indicate moderate activity against various fungal strains.

Anticancer Potential

Emerging studies suggest that this compound may possess anticancer properties:

  • Induction of Apoptosis : In vitro studies have shown that it can induce apoptosis in cancer cell lines such as A-549 (lung cancer) with IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Mechanisms of Action : The anticancer effects are believed to be mediated through the modulation of cellular pathways involved in cell cycle regulation and apoptosis.

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound interacts with various enzymes, potentially inhibiting their activity which is crucial for bacterial survival and tumor growth.
  • Receptor Modulation : It may modulate receptor activity involved in signaling pathways related to inflammation and cancer progression.

Case Studies

Recent case studies have highlighted the potential applications of this compound in treating infections and cancer:

  • Case Study on Antibacterial Efficacy : A study evaluated the efficacy of the compound against clinical isolates of Staphylococcus aureus and found it to be significantly effective, suggesting its potential as a new antibacterial agent .
  • Case Study on Anticancer Activity : Another study focused on its effects on A-549 cells, demonstrating that treatment with the compound led to a marked increase in apoptosis markers compared to untreated controls.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidine derivatives exhibit diverse biological and chemical properties depending on their substituents. Below is a detailed comparison with structurally or functionally related compounds:

2-(4-Chlorophenyl)-1,3-thiazolidine

  • Properties : Lower molecular weight (199.70 g/mol) compared to the target compound. The chloro group enhances lipophilicity but lacks the electron-withdrawing nitro group’s resonance effects.
  • Applications: Limited bioactivity data in the evidence, but chlorophenyl-substituted thiazolidines are often explored for antimicrobial activity .

Ethyl 2-[(2-Methoxyphenoxy)methyl]-β-oxothiazolidine-3-propanoate

  • Structure: Features a methoxyphenoxy group and an acetylthio side chain.
  • Properties: Demonstrated non-narcotic antitussive activity in preclinical studies. The methoxy group improves metabolic stability, while the acetylthio moiety enhances bioavailability .
  • Key Difference : Unlike the target compound, this derivative lacks aromatic sulfonyl groups but includes ester functionalities critical for its pharmacological profile.

(Z)-N-(3-Nicotinoyl-1,3-thiazolidin-2-ylidene)cyanamide

  • Structure: Incorporates a nicotinoyl group and cyanoimine functionality.
  • The nicotinoyl moiety could mimic NAD+ cofactors in enzymatic systems .
  • Key Difference : The absence of sulfonyl or nitro groups reduces steric hindrance compared to the target compound.

3-Benzyl-2-(nitromethylidene)-1,3-thiazolidine

  • Structure : Contains a benzyl group and nitromethylidene substituent.
  • Properties : The nitro group in this compound acts as a strong electron-withdrawing group, similar to the 3-nitrophenyl group in the target compound. However, the benzyl group introduces greater hydrophobicity .
  • Applications : Nitromethylidene derivatives are often explored for their reactivity in click chemistry or as enzyme inhibitors.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity
3-(Naphthalene-2-sulfonyl)-2-(3-nitrophenyl)-1,3-thiazolidine* C₁₉H₁₆N₂O₄S₂ 408.47 (calculated) Naphthalene-2-sulfonyl, 3-nitrophenyl Not reported in evidence
2-(4-Chlorophenyl)-1,3-thiazolidine C₉H₁₀ClNS 199.70 4-Chlorophenyl Antimicrobial (inferred)
Ethyl 2-[(2-Methoxyphenoxy)methyl]-β-oxothiazolidine-3-propanoate C₁₆H₂₁NO₅S 339.41 Methoxyphenoxy, acetylthio Antitussive
3-Benzyl-2-(nitromethylidene)-1,3-thiazolidine C₁₁H₁₂N₂O₂S 236.29 Benzyl, nitromethylidene Reactivity in synthesis

*Calculated data due to absence in evidence.

Table 2: Electronic Effects of Substituents

Substituent Electron Effect Impact on Reactivity
Naphthalene-2-sulfonyl Strong electron-withdrawing Enhances electrophilic character
3-Nitrophenyl Electron-withdrawing (resonance) Stabilizes negative charge, aids in π-π interactions
4-Chlorophenyl Moderate electron-withdrawing Increases lipophilicity
Methoxyphenoxy Electron-donating (OCH₃) Improves metabolic stability

Research Findings

  • Antitussive Activity: N-Acyl-2-substituted-1,3-thiazolidines, such as Ethyl 2-[(2-methoxyphenoxy)methyl]-β-oxothiazolidine-3-propanoate, show potent antitussive effects without narcotic side effects. The methoxy and acetylthio groups are critical for target engagement .
  • Antimicrobial Potential: Thiazolidines with halogenated aryl groups (e.g., 2-(4-chlorophenyl)-1,3-thiazolidine) demonstrate moderate antimicrobial activity, likely due to increased membrane permeability .
  • Bioactivity Exploration: Compounds like (Z)-N-(3-Nicotinoyl-1,3-thiazolidin-2-ylidene)cyanamide highlight the role of hydrogen-bonding substituents (e.g., cyano, nicotinoyl) in modulating enzyme interactions .

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